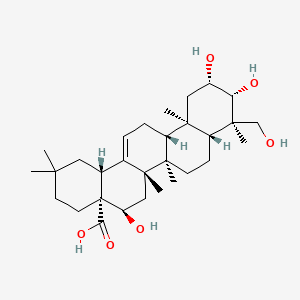

(2b,3b,4a,16a)-2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid

Description

(2β,3β,4α,16α)-2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid, commonly known as polygalacic acid (CAS: 22338-71-2), is a pentacyclic triterpenoid of the oleanane type. It has the molecular formula C₃₀H₄₈O₆ and a molecular weight of 504.70 g/mol . The compound is characterized by hydroxyl groups at positions 2β, 3β, 4α, and 16α, along with a double bond at C12-C13 and a carboxylic acid group at C26. It is primarily isolated from Polygala tenuifolia and Polygala sibirica, where it contributes to traditional medicinal uses such as anti-inflammatory and neuroprotective effects .

Properties

IUPAC Name |

(4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bR)-5,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O6/c1-25(2)11-12-30(24(35)36)18(13-25)17-7-8-21-26(3)14-19(32)23(34)27(4,16-31)20(26)9-10-28(21,5)29(17,6)15-22(30)33/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19+,20-,21-,22-,23+,26+,27+,28-,29-,30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGGRGBDMBZXKF-YQJGEOIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Extraction

-

Procedure : Dried plant material is macerated in ethanol or methanol (70–90% concentration) at 50–60°C for 24–48 hours.

-

Purification : Crude extracts are subjected to silica gel chromatography using gradient elution (hexane:ethyl acetate:methanol).

-

Yield : 0.5–1.2% (w/w) depending on plant source and solvent system.

Ultrasonic-Assisted Extraction (UAE)

-

Conditions : Ethanol/water (80:20), 40 kHz frequency, 50°C, 30–60 minutes.

-

Advantages : Reduces extraction time by 50% compared to traditional methods while increasing yield by 15–20%.

Chemical Synthesis from Oleanolic Acid

Oleanolic acid (OA), a widely available triterpenoid, serves as a precursor for semi-synthesis. Key steps include oxidation, hydroxylation, and selective protection/deprotection.

Oxidation at C-3 and C-16

Protection/Deprotection Strategy

Table 1: Synthetic Pathway from Oleanolic Acid

Enzymatic Biotransformation

Platycosides (e.g., polygalacin D3) are enzymatically hydrolyzed to polygalacic acid using microbial enzymes:

Cytolase PCL5-Mediated Conversion

Table 2: Enzymatic Conversion Parameters

| Parameter | Value |

|---|---|

| Temperature | 50°C |

| pH | 5.0 |

| Enzyme Loading | 0.5 mg/mL |

| Substrate | Polygalacin D3 (1 mg/mL) |

| Time | 15–24 hours |

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

(2b,3b,4a,16a)-2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its properties.

Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Oxidizing Agents: Osmium tetroxide, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the original compound. These derivatives can have different pharmacological properties and applications.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that oleanane-type triterpenes, including (2b,3b,4a,16a)-2,3,16,23-tetrahydroxyolean-12-en-28-oic acid, exhibit significant anti-inflammatory effects. A study demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines in vitro and reduce inflammation markers in animal models .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. It was found to possess antifungal properties against various pathogenic fungi. Its efficacy was particularly noted in studies involving plant extracts where it inhibited fungal growth effectively .

Antioxidant Activity

The antioxidant capabilities of this compound have been documented. It scavenges free radicals and reduces oxidative stress in cells. This property is crucial for preventing cellular damage and may have implications for aging and chronic disease management .

Phytoprotective Effects

The compound has been isolated from various plant species and is recognized for its role as a phytoalexin—substances produced by plants to fend off pathogens. Its application in agriculture could enhance crop resistance against fungal infections .

Biopesticide Potential

Given its antifungal properties, this compound can be explored as a natural biopesticide. This aligns with the increasing demand for sustainable agricultural practices that minimize chemical pesticide use .

Molecular Docking Studies

In silico molecular docking studies have been conducted to assess the binding affinity of this compound with various biological targets. These studies suggest that it may interact effectively with proteins involved in inflammatory pathways and microbial resistance mechanisms .

Biotransformation Studies

The compound has been subjected to microbial biotransformation studies to produce hydroxylated derivatives with enhanced biological activities. Such transformations can lead to novel compounds with potential therapeutic benefits .

Case Studies

Mechanism of Action

The mechanism of action of (2b,3b,4a,16a)-2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation, apoptosis, and cell proliferation. The compound can inhibit the activity of certain enzymes and transcription factors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between polygalacic acid and analogous oleanane triterpenoids:

Key Differences and Implications

Hydroxylation Patterns :

- Polygalacic acid’s 4α-OH and 16α-OH distinguish it from analogs like 2,3,19,23-tetrahydroxyolean-12-en-28-oic acid (hydroxyls at 19 and 23) and 2α,3β,19α,23-tetrahydroxyolean-12-en-28-oic acid (hydroxyls at 19α and 23) . These positional differences influence solubility, hydrogen-bonding capacity, and interaction with biological targets.

Anti-Nematodal Activity: Polygalacic acid derivatives (e.g., glycosides) show nematicidal activity against Meloidogyne incognita at 500 μg/mL, attributed to hydroxyl and sugar moiety interactions .

Sources and Ethnopharmacology: Polygalacic acid is specific to Polygala species, while analogs like 2,3,19,23-tetrahydroxyolean-12-en-28-oic acid are found in Morinda citrifolia , and 2α,3β,19α,23-tetrahydroxyolean-12-en-28-oic acid in Vitex spp. . These distribution patterns reflect evolutionary adaptations and traditional uses.

Biological Activity

(2b,3b,4a,16a)-2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid is a triterpenoid compound with significant biological activity. This compound is part of the oleanane family of triterpenoids, which are known for their diverse pharmacological properties. This article explores the biological activities associated with this compound, including its anti-inflammatory, antioxidant, and anticancer effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

1. Anti-inflammatory Activity

Research has demonstrated that oleanane-type triterpenes exhibit potent anti-inflammatory properties. A study highlighted the ability of this compound to inhibit nitric oxide (NO) production in LPS-stimulated RAW264.7 cells. This inhibition is crucial as excessive NO production is linked to inflammatory diseases .

Table 1: Anti-inflammatory Effects of Triterpenes

2. Antioxidant Properties

Triterpenoids are known for their antioxidant capabilities. The antioxidant activity of this compound has been assessed through various assays that measure its ability to scavenge free radicals and inhibit lipid peroxidation. These properties contribute to cellular protection against oxidative stress .

3. Anticancer Potential

Several studies have indicated that oleanane-type triterpenes possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. For instance, in vitro studies revealed that this compound could effectively reduce cell viability in various cancer cell lines through modulation of cell cycle and apoptosis-related proteins .

Table 2: Anticancer Activity of Triterpenoids

Case Studies

- Study on RAW264.7 Cells : A study conducted on RAW264.7 macrophages demonstrated that treatment with this compound led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

- Cancer Cell Lines : In a comparative analysis of various triterpenoids against breast cancer cell lines (MCF-7), it was found that this compound exhibited a higher cytotoxic effect compared to others tested in the same category .

Q & A

Q. What in silico tools predict its drug-likeness?

- Tools : Use SwissADME to calculate Lipinski parameters (MW < 500, logP < 5). Molecular dynamics simulations (e.g., GROMACS) model membrane permeability, while AutoDock Vina predicts binding to PPARγ or COX-2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.